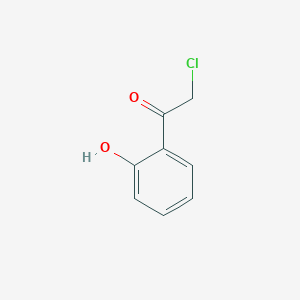

2-Chloro-1-(2-hydroxyphenyl)ethanone

Description

Significance of Alpha-Haloketones as Versatile Building Blocks

Alpha-haloketones (α-haloketones) are a class of organic compounds that have been recognized for their high reactivity and synthetic utility since the late 18th century. nih.gov Their structure is characterized by a halogen atom positioned on the carbon atom adjacent (the α-position) to a carbonyl group. wikipedia.org This arrangement creates two adjacent electrophilic centers: the α-carbon and the carbonyl carbon, making them highly valuable and versatile building blocks in organic synthesis. researchgate.netresearchgate.netmdpi.com

The dual electrophilicity of α-haloketones allows them to react with a wide variety of nucleophiles, leading to the construction of diverse molecular architectures. mdpi.com They are particularly crucial as precursors in the synthesis of a wide array of nitrogen-, sulfur-, and oxygen-containing heterocycles, many of which exhibit significant biological activity. researchgate.netresearchgate.netmdpi.com For instance, they are instrumental in well-known reactions such as the Hantzsch pyrrole (B145914) synthesis and the synthesis of thiazoles from thioamides. wikipedia.org The reactivity and versatility of α-haloketones have cemented their essential role in the development of new synthetic methodologies and their application in constructing pharmacologically important compounds. researchgate.netresearchgate.net

Table 1: Examples of Heterocycles Synthesized from α-Haloketones

| Heterocycle Class | Reactant Type | Reference |

|---|---|---|

| Thiazoles | Thioamides or Thioureas | wikipedia.org |

| Pyrroles | Dicarbonyls and Ammonia (B1221849) | wikipedia.org |

| Benzofurans | o-Hydroxycarbonyl compounds | nih.gov |

| Imidazothiadiazoles | Thiadiazole derivatives | researchgate.net |

| Oxazoles | Amides | researchgate.net |

Importance of Ortho-Substituted Hydroxyacetophenone Derivatives in Organic Chemistry

Ortho-substituted hydroxyacetophenone derivatives are a vital class of intermediates in organic chemistry, primarily serving as foundational materials for synthesizing a multitude of valuable compounds. researchgate.netgoogle.com These derivatives are commonly prepared through methods such as the Friedel-Crafts acylation or the Fries rearrangement of phenyl esters. researchgate.netrsc.orgresearchgate.net The Fries rearrangement, in particular, is a key reaction where a phenolic ester is converted to a hydroxyaryl ketone under acidic conditions. google.comresearchgate.net

The strategic placement of the hydroxyl group ortho to the acetyl group is crucial. It can direct further electrophilic aromatic substitutions and participate in intramolecular reactions, such as cyclization, to form important heterocyclic systems like chromones, flavonoids, and benzofurans. researchgate.netijrpc.com The inherent reactivity of both the phenolic hydroxyl group and the ketone functionality allows for a wide range of chemical modifications. rsc.org This has led to their use in the synthesis of various biologically active molecules and natural products, making them indispensable building blocks in medicinal chemistry and materials science. rsc.orgresearchgate.net

Table 2: Common Synthetic Routes to Hydroxyacetophenone Derivatives

| Synthetic Method | Description | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Fries Rearrangement | Rearrangement of a phenolic ester to a hydroxyaryl ketone. | Lewis acids (e.g., AlCl₃, BF₃) or proton acids, heat. | google.comresearchgate.netrsc.org |

| Friedel-Crafts Acylation | Acylation of a phenol (B47542) using an acyl halide or anhydride. | Lewis acid catalyst (e.g., AlCl₃). | rsc.orgrsc.org |

| Hoesch Reaction | Reaction of a phenol with a nitrile. | HCl catalyst, ZnCl₂. |

Overview of Academic Research Trajectories for 2-Chloro-1-(2-hydroxyphenyl)ethanone

Academic research on this compound has primarily focused on leveraging its unique structure for the synthesis of more complex molecules. A common synthetic route to this compound involves the direct chlorination of 2-hydroxyacetophenone (B1195853) using reagents like sulfuryl chloride. This method is also robust for preparing related isomers, such as 2-chloro-1-(3-hydroxyphenyl)ethanone and 2-chloro-1-(4-hydroxyphenyl)ethanone. nih.gov

The research trajectory for this compound is largely defined by the reactions of its two functional groups. As an α-haloketone, the chlorine atom is a good leaving group, making it susceptible to nucleophilic substitution by amines, thiols, and other nucleophiles. The carbonyl group can be reduced to an alcohol, while the hydroxyl group on the phenyl ring can be oxidized. A significant area of investigation is its use in intramolecular cyclization reactions. The proximity of the ortho-hydroxyl group allows it to act as an internal nucleophile, facilitating the formation of heterocyclic structures like benzofuranones. This reactivity makes this compound a key intermediate in synthetic pathways targeting flavonoids and chromanones. nih.gov

Table 3: Key Reactions and Transformations of this compound

| Reaction Type | Description | Potential Products | Reference |

|---|---|---|---|

| Nucleophilic Substitution | The chlorine atom is replaced by various nucleophiles. | Amino-substituted, thio-substituted, or alkoxy-substituted ketones. | |

| Reduction | The carbonyl group is reduced to a secondary alcohol. | 2-Chloro-1-(2-hydroxyphenyl)ethanol. | |

| Intramolecular Cyclization | The ortho-hydroxyl group attacks the α-carbon, displacing chlorine. | Benzofuranone derivatives. | |

| Oxidation | The phenolic hydroxyl group is oxidized. | Ketones or quinones. |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCNLTIGDTRBIJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50496878 | |

| Record name | 2-Chloro-1-(2-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50496878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53074-73-0 | |

| Record name | 2-Chloro-1-(2-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50496878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Studies of 2 Chloro 1 2 Hydroxyphenyl Ethanone

Nucleophilic Substitution Reactions at the Alpha-Carbon

The presence of a chlorine atom at the carbon alpha to the carbonyl group makes this position highly susceptible to nucleophilic attack. The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the alpha-carbon, facilitating the displacement of the chloride ion, a good leaving group. These reactions typically proceed via an S(_N)2 mechanism, involving a backside attack by the nucleophile. jove.comnih.gov

Displacement of the Chlorine Atom by Various Nucleophiles (e.g., Amines, Thiols)

A variety of nucleophiles can displace the alpha-chlorine atom of 2-Chloro-1-(2-hydroxyphenyl)ethanone, leading to the formation of a wide array of substituted products.

Amines: The reaction with ammonia (B1221849) in a solvent like methanol (B129727) at room temperature results in the formation of 2-Amino-1-(2-hydroxyphenyl)ethanone with a high yield of 85%. This reaction is a classic example of ammonolysis. Primary and secondary amines can also be employed to generate the corresponding N-substituted derivatives. nih.gov The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic alpha-carbon and displacing the chloride ion. nih.gov The initial product is an ammonium (B1175870) salt, which is then deprotonated to yield the final amine product. nih.gov It is important to note that the primary amine product can sometimes undergo further reaction with the starting material to form secondary and tertiary amines, a common occurrence in the nucleophilic substitution of halogenoalkanes with ammonia. nih.gov

Thiols and Thiol Derivatives: Thiols and their derivatives are effective nucleophiles for the displacement of the alpha-chlorine. For instance, reaction with thiourea (B124793) leads to the formation of thioether derivatives. Thiophenols can also be used to synthesize the corresponding aryl thioethers. The use of thiourea is a convenient method for introducing a sulfur-containing functional group, as it is an odorless and stable sulfur source. taylorandfrancis.com

Formation of Substituted Derivatives via Nucleophilic Attack

The nucleophilic substitution reactions of this compound are a versatile method for the synthesis of various substituted derivatives. The general mechanism for these reactions involves the attack of a nucleophile on the alpha-carbon, leading to the expulsion of the chloride ion. acs.org The reactivity of the alpha-haloketone is generally enhanced compared to simple alkyl halides due to the electronic influence of the carbonyl group. up.ac.za

Below is a table summarizing some of the key nucleophilic substitution reactions of this compound and the resulting substituted derivatives.

| Nucleophile | Reagent/Conditions | Product | Yield |

| Ammonia | NH(_3), MeOH, RT | 2-Amino-1-(2-hydroxyphenyl)ethanone | 85% |

| Methoxide | NaOMe, CH(_2)Cl(_2), 0°C | 2-Methoxy-1-(2-hydroxyphenyl)ethanone | 78% |

| Thiourea | Thiourea | Thioether derivatives | - |

Redox Transformations of Key Functional Groups

The phenolic hydroxyl and carbonyl groups of this compound can undergo independent redox transformations, further expanding its synthetic utility.

Oxidation of the Phenolic Hydroxyl Group to Ketones or Quinones

The phenolic hydroxyl group can be oxidized to form quinone structures. For example, treatment with potassium permanganate (B83412) (KMnO(_4)) in the presence of sulfuric acid (H(_2)SO(_4)) at 60°C for 6 hours yields 2-hydroxybenzoquinone with a 62% yield. This reaction proceeds through a radical intermediate mechanism. The oxidation of phenols to quinones is a significant transformation in organic synthesis, as quinones are important building blocks for various natural products and biologically active molecules. Tyrosinase, an enzyme, also catalyzes the oxidation of phenols to o-quinones.

It is also noted that under certain conditions with a strong oxidizing agent like chromium trioxide (CrO(_3)) in sulfuric acid, the ketone can be converted to a carboxylic acid, yielding 2-hydroxyphenylacetic acid.

Reduction of the Carbonyl Group to Alcohols

The carbonyl group of this compound can be readily reduced to a secondary alcohol. This transformation is typically achieved using metal hydride reducing agents.

Sodium Borohydride (NaBH(_4)): Reduction with NaBH(_4) in a solvent such as tetrahydrofuran (B95107) (THF) or ethanol (B145695) at temperatures ranging from 0 to 25°C affords 2-Chloro-1-(2-hydroxyphenyl)ethanol in 90% yield. NaBH(_4) is a relatively mild reducing agent and is selective for aldehydes and ketones.

Lithium Aluminum Hydride (LiAlH(_4)): A more powerful reducing agent, LiAlH(_4), can also be used for this reduction, providing the same product with a higher yield of 95% under similar reaction conditions.

The general mechanism for these reductions involves the nucleophilic addition of a hydride ion (H(^-)) from the reducing agent to the electrophilic carbonyl carbon. youtube.com This is followed by protonation of the resulting alkoxide to give the alcohol. youtube.com

Below is a data table summarizing the reduction of the carbonyl group in this compound.

| Reducing Agent | Product | Selectivity/Yield | Conditions |

| NaBH(_4) | 2-Chloro-1-(2-hydroxyphenyl)ethanol | 90% | THF or ethanol, 0–25°C |

| LiAlH(_4) | 2-Chloro-1-(2-hydroxyphenyl)ethanol | 95% | THF or ethanol, 0–25°C |

Intramolecular Cyclization and Heterocyclic Ring Formation

The presence of the ortho-hydroxyl group in this compound allows for intramolecular cyclization reactions, leading to the formation of various heterocyclic ring systems. This is often facilitated by the initial displacement of the alpha-chlorine by a nucleophile, followed by an intramolecular reaction involving the phenolic hydroxyl group.

One of the key heterocyclic structures that can be synthesized from this compound is the benzofuranone ring system. The ortho-hydroxyl group can act as an internal nucleophile, attacking the electrophilic alpha-carbon (after initial deprotonation under basic conditions) to displace the chlorine atom and form a five-membered ring. This intramolecular cyclization is a facile process for ortho-substituted derivatives. The resulting product is a benzofuran-3(2H)-one.

Furthermore, this compound serves as a precursor for the synthesis of flavanones and chromanones. These reactions typically involve a condensation reaction with an aromatic aldehyde to form a chalcone (B49325) intermediate, which then undergoes an intramolecular cyclization. up.ac.zaorganic-chemistry.org The synthesis of flavanones from 2'-hydroxychalcones is a well-established method, and since this compound is a derivative of 2'-hydroxyacetophenone (B8834), it can be utilized in similar synthetic strategies. up.ac.zaorganic-chemistry.org

Mechanisms Leading to Benzofuranones and Related Heterocycles

A primary reaction pathway for this compound involves intramolecular cyclization to form benzofuran-2(3H)-one. This transformation is typically base-mediated and proceeds through an intramolecular Williamson ether synthesis mechanism.

The process is initiated by the deprotonation of the phenolic hydroxyl group by a base, forming a phenoxide ion. This highly nucleophilic phenoxide then attacks the adjacent electrophilic carbon atom bearing the chlorine atom in an intramolecular SN2 reaction. This cyclization step results in the formation of the five-membered heterocyclic ring system of benzofuran-2(3H)-one, with the elimination of a chloride ion. The stability of the resulting five-membered ring provides the thermodynamic driving force for this reaction.

Reaction Mechanism: Formation of Benzofuran-2(3H)-one

Step 1: DeprotonationThe phenolic proton of this compound is abstracted by a base (B:), forming a nucleophilic phenoxide intermediate.

Step 2: Intramolecular Cyclization (SN2 Attack)The resulting phenoxide attacks the α-carbon, displacing the chloride ion.

Step 3: Product FormationThe final product, Benzofuran-2(3H)-one, is formed.

This cyclization is a common strategy for synthesizing benzofuranone cores, which are present in numerous medicinally important compounds. nsf.gov Variations in reaction conditions and substrates can also lead to the formation of substituted benzofurans. For instance, the reaction of 1-(2-hydroxyphenyl)-2-chloroethanones with Grignard reagents can yield either 2-substituted or 3-substituted benzofurans, depending on the reaction temperature and the potential for a researchgate.net-aryl migration. organic-chemistry.org

Formation of Chromenone-oximes from Alpha-Haloketoximes

The synthesis of chromenone-oximes from this compound involves a two-step sequence. First, the ketone functionality reacts with hydroxylamine (B1172632) (NH₂OH) to form the corresponding α-haloketoxime, specifically this compound oxime.

In the second step, this intermediate undergoes a base-induced intramolecular cyclization. The hydroxyl group of the oxime, or the phenoxide formed upon deprotonation, attacks the carbon bearing the chlorine atom. However, the formation of a six-membered chromenone ring system from this specific precursor is less direct than benzofuranone formation. A more plausible pathway involves the initial formation of the oxime, followed by an intramolecular O-alkylation by the phenolic hydroxyl group, which would lead to a dihydrobenzofuran derivative rather than a chromenone.

The synthesis of chromenone scaffolds typically involves different precursors, such as o-hydroxyacetophenones reacting with other reagents. For the formation of a chromenone-oxime, a more likely synthetic route would involve the oximation of a pre-formed chromone (B188151) or chromanone.

Synthesis of Pyrazoles and Isoxazoles from Activated Intermediates

This compound serves as a key starting material for the synthesis of five-membered heterocycles like pyrazoles and isoxazoles. These syntheses proceed through reaction with hydrazine (B178648) derivatives (for pyrazoles) or hydroxylamine (for isoxazoles).

Isoxazole (B147169) Synthesis: Similarly, isoxazoles can be synthesized by reacting this compound with hydroxylamine hydrochloride. nih.gov The mechanism involves the initial formation of an oxime intermediate. This is followed by a base-promoted intramolecular cyclization, where the oxygen atom of the oxime attacks the electrophilic carbon, displacing the chloride and forming the isoxazole ring after dehydration.

| Reagent | Heterocyclic Product | General Mechanism |

| Hydrazine (H₂N-NH₂) | Pyrazole | Condensation to hydrazone, followed by intramolecular cyclization and dehydration. youtube.com |

| Hydroxylamine (NH₂OH) | Isoxazole | Condensation to oxime, followed by intramolecular cyclization and dehydration. nih.gov |

Derivatization to Pyrimidine (B1678525) and Oxirane Compounds via Chalcone Intermediates

Pyrimidine Synthesis: The synthesis of pyrimidines from this compound often proceeds via a chalcone intermediate. Chalcones, or α,β-unsaturated ketones, are typically synthesized through a Claisen-Schmidt condensation of an acetophenone (B1666503) with an aldehyde. derpharmachemica.com In this context, 2-hydroxyacetophenone (B1195853) (the dechlorinated analog) is first condensed with a suitable aromatic or heteroaromatic aldehyde in the presence of a base (like KOH) to form a 2'-hydroxychalcone. derpharmachemica.comsemanticscholar.org

This chalcone intermediate then undergoes a cyclocondensation reaction with a reagent such as urea (B33335), thiourea, or guanidine (B92328) hydrochloride to form the six-membered pyrimidine ring. derpharmachemica.comresearchgate.net For example, reacting the chalcone with guanidine in the presence of a base yields a 2-aminopyrimidine (B69317) derivative. nih.govsci-hub.se

Oxirane Synthesis: As an α-haloketone, this compound can be used to synthesize oxiranes (epoxides) through the Darzens condensation reaction. This reaction involves the base-catalyzed reaction of the α-haloketone with a carbonyl compound (an aldehyde or another ketone). The base generates a carbanion at the α-carbon of the other carbonyl compound, which then attacks the carbonyl carbon of the α-haloketone. An intramolecular SN2 reaction follows, where the newly formed alkoxide displaces the chloride ion, resulting in the formation of an α,β-epoxy ketone, a type of oxirane.

Coordination Chemistry and Ligand Formation

The structure of this compound and its derivatives makes it an excellent scaffold for designing ligands for transition metal complexes. The presence of oxygen donor atoms in the hydroxyl and carbonyl groups allows for chelation.

Formation of Transition Metal Complexes with this compound Derivatives

While this compound itself can coordinate with metal ions, it is more commonly used as a precursor to synthesize more elaborate ligands, such as hydrazones and Schiff bases, which then form stable transition metal complexes. researchgate.netderpharmachemica.com

These ligands, derived from o-hydroxyacetophenone structures, typically act as bidentate or tridentate chelating agents. For example, hydrazone derivatives can coordinate to metal ions through the phenolate (B1203915) oxygen, the azomethine nitrogen, and the carbonyl oxygen, acting as monoanionic tridentate ligands. researchgate.net Spectroscopic studies, such as shifts in the IR spectra for C=O (around 1650 cm⁻¹) and O-H (around 3150 cm⁻¹) bands, confirm the coordination of these groups to the metal center. Magnetic susceptibility and electronic spectral data are used to determine the geometry of the resulting complexes, which are often octahedral or distorted octahedral for metals like Mn(II), Co(II), Ni(II), and Cu(II). researchgate.netderpharmachemica.com

| Metal Ion | Ligand Type | Typical Geometry | Reference |

| Mn(II) | Hydrazone | Octahedral | researchgate.net |

| Co(II) | Hydrazone | Octahedral | researchgate.net |

| Ni(II) | Hydrazone | Octahedral | researchgate.net |

| Cu(II) | Hydrazone | Distorted Octahedral | researchgate.netderpharmachemica.com |

| Cr(III) | Schiff Base | Octahedral | derpharmachemica.com |

| Zn(II) | Hydrazone | Tetrahedral | researchgate.net |

Synthesis and Characterization of Schiff Bases Derived from the Compound

Schiff bases are readily synthesized by the condensation reaction of the carbonyl group of this compound (or its 2-hydroxyacetophenone parent) with a primary amine. ymerdigital.commdpi.com The reaction is typically carried out by refluxing the reactants in a solvent like ethanol. mdpi.com

The resulting Schiff base ligands are characterized by various spectroscopic techniques. A key feature in the IR spectrum is the appearance of a strong absorption band corresponding to the azomethine (-C=N-) group. In the ¹H-NMR spectrum, the formation of the Schiff base is confirmed by the disappearance of the aldehyde/ketone proton signal and the appearance of a new signal for the azomethine proton. mdpi.com

These Schiff bases, particularly those derived from diamines, can act as tetradentate ligands, coordinating with transition metal ions through two phenolate oxygen atoms and two azomethine nitrogen atoms. ymerdigital.comorientjchem.org The resulting metal complexes have been extensively studied for their diverse applications, including in catalysis. mdpi.com The complexation with metal ions often enhances the biological activity compared to the free ligand. orientjchem.org

Mechanisms of Metal-Ligand Binding and Structural Characterization

The coordination chemistry of this compound is dictated by the presence of multiple donor atoms, specifically the phenolic oxygen, the carbonyl oxygen, and the chlorine atom. The compound can act as a versatile ligand, binding to metal ions through different modes. The primary binding involves the formation of a chelate ring through the phenolic oxygen and the carbonyl oxygen.

Studies indicate that this compound forms stable complexes with various transition metals. The binding mechanism typically involves the deprotonation of the phenolic hydroxyl group, allowing the oxygen to act as an anionic donor, while the carbonyl oxygen coordinates as a neutral donor. This chelation is a common feature for ligands possessing an ortho-hydroxyaryl ketone moiety. whoi.edu The resulting metal-ligand interaction creates a stable six-membered ring, a favored conformation in coordination chemistry. whoi.edu

Spectroscopic evidence confirms this coordination behavior. In the formation of metal complexes, such as with Copper(II) and Iron(III), significant shifts in the infrared (IR) spectra are observed. The stretching frequency of the carbonyl group (C=O) at approximately 1650 cm⁻¹ and the hydroxyl group (O–H) at around 3150 cm⁻¹ in the free ligand are altered upon complexation, indicating the involvement of both groups in binding to the metal center. In related metal complexes with similar Schiff base ligands, new bands appearing in the far-IR region (400-600 cm⁻¹) are assigned to the stretching vibrations of the newly formed metal-oxygen (M-O) and metal-nitrogen (M-N) bonds, providing direct evidence of coordination. mdpi.com

The structural characterization of these metal complexes reveals specific geometries. For instance, a Cu(II) complex with this compound has been described as having a structure of [Cu(C₈H₆ClO₂)₂(H₂O)₂]. This suggests an octahedral geometry around the copper ion, with two bidentate ligands and two water molecules occupying the coordination sphere.

Table 1: Spectroscopic Data for Metal Complexation of this compound

| Metal Ion | Proposed Complex Structure | Key IR Spectral Shifts (cm⁻¹) | Coordination Evidence |

|---|---|---|---|

| Cu(II) | [Cu(C₈H₆ClO₂)₂(H₂O)₂] | Shift in C=O (~1650 cm⁻¹) and O-H (~3150 cm⁻¹) bands | Coordination via phenolic oxygen and carbonyl oxygen |

| Fe(III) | [Fe(C₈H₆ClO₂)₃] | Shift in C=O (~1650 cm⁻¹) and O-H (~3150 cm⁻¹) bands | Coordination via phenolic oxygen and carbonyl oxygen |

Electrophilic Aromatic Substitution on the Phenyl Ring and Regioselectivity

The regioselectivity of electrophilic aromatic substitution (EAS) on the phenyl ring of this compound is governed by the electronic effects of its two substituents: the hydroxyl group (-OH) and the chloroacetyl group (-COCH₂Cl). perlego.com These groups exert opposing electronic influences, which ultimately direct the position of attack by an incoming electrophile.

The hydroxyl group at the ortho position is a powerful activating group. libretexts.org Through resonance, its lone pair of electrons increases the electron density of the aromatic ring, particularly at the positions ortho and para to it (C4 and C6). This makes the ring more nucleophilic and thus more reactive towards electrophiles. youtube.comyoutube.com Conversely, the chloroacetyl group is an electron-withdrawing group and therefore deactivating. It pulls electron density out of the ring through both inductive and resonance effects, making the ring less reactive.

In electrophilic aromatic substitution, the directing effect of the most powerful activating group dominates. perlego.com In this case, the ortho-hydroxyl group's activating and ortho-, para-directing influence overrides the deactivating, meta-directing influence of the chloroacetyl group. libretexts.org Consequently, electrophiles are directed primarily to the positions activated by the hydroxyl group. The C6 position is ortho to the hydroxyl group, and the C4 position is para.

Research findings from nitration and halogenation reactions support this theoretical outcome:

Nitration : When treated with a nitrating mixture (HNO₃/H₂SO₄), this compound yields the nitro-substituted product at the para position (C4) relative to the hydroxyl group.

Halogenation : The reaction with bromine (Br₂) in dichloromethane (B109758) results in the addition of a bromine atom at the ortho position (C6) relative to the hydroxyl group.

The preference for the para position in nitration can be attributed to steric hindrance at the ortho position, which is situated between the hydroxyl and chloroacetyl groups. The general mechanism for EAS proceeds through a cationic intermediate known as an arenium ion or Wheland intermediate. perlego.com The stability of this intermediate determines the reaction pathway. For ortho and para attacks, a resonance structure can be drawn where the positive charge is located on the carbon atom bearing the hydroxyl group, allowing for additional stabilization from the oxygen's lone pairs. This is not possible for a meta attack, making the ortho and para pathways more favorable. libretexts.org

Table 2: Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Position of Substitution | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para (to -OH) | 2-Chloro-1-(2-hydroxy-5-nitrophenyl)ethanone | 40% |

| Halogenation | Br₂ in CH₂Cl₂ | Ortho (to -OH) | 1-(3-Bromo-2-hydroxyphenyl)-2-chloroethanone | 35% |

Comparative Reactivity Studies with Isomeric and Structurally Analogous Compounds

Comparing the reactivity of this compound with its isomers and structural analogs highlights the influence of substituent position and nature on the molecule's chemical behavior. Key comparators include its meta- and para-isomers, 2-Chloro-1-(3-hydroxyphenyl)ethanone and 2-Chloro-1-(4-hydroxyphenyl)ethanone, as well as analogs with different halogen substituents.

The position of the hydroxyl group is a critical determinant of reactivity. Ortho-substituted derivatives like this compound are known to undergo facile cyclization under acidic conditions to form benzofuranones. This reaction is significantly less favorable for the meta and para isomers due to the inability to form the five-membered heterocyclic ring.

In terms of physical properties, the presence of intramolecular hydrogen bonding in the ortho isomer between the phenolic proton and the carbonyl oxygen can influence properties like solubility and melting point compared to its isomers where only intermolecular hydrogen bonding is possible. Crystal structure analysis of the meta-isomer, 2-chloro-1-(3-hydroxyphenyl)ethanone, shows that in the solid state, it forms inversion-symmetric dimers through strong intermolecular O—H⋯O hydrogen bonds. nih.goviucr.org Similarly, the para-isomer also exhibits extensive intermolecular hydrogen bonding in its crystal structure. nih.gov

Table 3: Comparative Properties of Hydroxyphenyl Chloroethanone Isomers

| Compound | Key Structural Feature | Distinctive Reactivity/Property | Reference |

|---|---|---|---|

| This compound | Ortho-hydroxyl group | Undergoes facile cyclization to benzofuranones; potential for intramolecular H-bonding. | |

| 2-Chloro-1-(3-hydroxyphenyl)ethanone | Meta-hydroxyl group | Forms intermolecularly hydrogen-bonded dimers in the solid state. | nih.goviucr.org |

| 2-Chloro-1-(4-hydroxyphenyl)ethanone | Para-hydroxyl group | Forms intermolecular hydrogen-bonded chains in the crystal lattice. | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical information about the electronic environment of each hydrogen atom in the molecule. The chemical shift (δ) of a proton is highly sensitive to its local chemical environment. In 2-Chloro-1-(2-hydroxyphenyl)ethanone, the spectrum displays distinct signals for the aromatic protons, the methylene (B1212753) protons, and the phenolic hydroxyl proton.

The most notable feature in the ¹H NMR spectrum is the significant downfield shift of the hydroxyl proton, which typically appears as a singlet around δ 12.5 ppm. This pronounced shift is a direct consequence of strong intramolecular hydrogen bonding between the phenolic hydroxyl group and the carbonyl oxygen. This interaction deshields the proton, causing it to resonate at a much lower field than a typical non-hydrogen-bonded phenolic proton (which usually appears between 4-7 ppm).

The methylene protons (–CH₂Cl) adjacent to the carbonyl group appear as a sharp singlet. Their chemical shift is influenced by the electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom.

The protons on the aromatic ring give rise to a complex multiplet pattern in the range of approximately δ 6.9 to 7.8 ppm. The specific splitting patterns and coupling constants (J values) within this region are determined by the substitution pattern on the phenyl ring and can be used to confirm the ortho positioning of the hydroxyl and chloroacetyl groups. For a related isomer, 2-chloro-1-(3-hydroxyphenyl)ethanone, the aromatic protons appear as a doublet, a triplet, and a multiplet between δ 7.14 and 7.51 ppm. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for this compound Please note that exact chemical shifts can vary depending on the solvent and concentration.

| Proton Type | Representative Chemical Shift (δ, ppm) | Multiplicity | Key Feature |

| Phenolic -OH | ~12.5 | Singlet | Significant downfield shift due to strong intramolecular H-bonding. |

| Aromatic -H | ~6.9 - 7.8 | Multiplets | Complex pattern characteristic of a substituted benzene (B151609) ring. |

| Methylene -CH₂Cl | ~4.7 | Singlet | Shift influenced by adjacent carbonyl and chlorine. nih.gov |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy probes the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, providing information on the number of different carbon environments and their nature (e.g., carbonyl, aromatic, aliphatic).

The carbonyl carbon (C=O) is highly deshielded and appears at a characteristic downfield chemical shift, typically in the range of δ 190-210 ppm. For this compound, this peak is expected around 200 ppm. The carbon of the methylene group (–CH₂Cl) is also readily identified, with its resonance influenced by the attached chlorine atom. The aromatic carbons produce a series of signals in the typical aromatic region (δ 110-160 ppm). The carbon atom attached to the hydroxyl group (C-OH) is shifted downfield due to the oxygen's electronegativity.

Table 2: Estimated ¹³C NMR Chemical Shifts for this compound Values are estimated based on typical ranges for functional groups. pdx.edu

| Carbon Type | Estimated Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 190 - 210 pdx.edu |

| Aromatic (C-OH) | 155 - 165 |

| Aromatic (C-H & C-C) | 115 - 140 |

| Methylene (-CH₂Cl) | 40 - 50 pdx.edu |

While 1D NMR provides primary structural data, advanced 2D NMR techniques are invaluable for probing the molecule's three-dimensional structure and conformational preferences. numberanalytics.com Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the spatial proximity of atoms. For this compound, a NOESY experiment could provide definitive evidence of the preferred conformation by showing correlation peaks between protons that are close in space, such as between the methylene protons and specific protons on the aromatic ring. This helps to establish the rotational orientation around the single bond connecting the carbonyl group and the phenyl ring. auremn.org.br

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule. airhygiene.com The methods work by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is dominated by absorptions corresponding to its key functional groups: the hydroxyl (–OH) and carbonyl (C=O) groups.

Hydroxyl (O–H) Stretch: A very broad and intense absorption band is typically observed in the region of 3400-3650 cm⁻¹ for alcohols and phenols. pressbooks.pub The significant broadening is a hallmark of hydrogen bonding.

Carbonyl (C=O) Stretch: Carbonyl groups give rise to a sharp and strong absorption peak. For ketones, this peak generally appears around 1715 cm⁻¹. libretexts.org However, its exact position is sensitive to the molecular environment. For a related isomer, 2-chloro-1-(3-hydroxyphenyl)ethanone, this stretch is reported at 1789 cm⁻¹. nih.gov

Other characteristic peaks include C-H stretching vibrations from the aromatic ring and the methylene group (typically 2850-3100 cm⁻¹) and C=C stretching vibrations from the aromatic ring (around 1450-1600 cm⁻¹). pressbooks.pub

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Appearance |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Broad, Strong |

| Carbonyl (C=O) | C=O Stretch | 1650 - 1700 | Sharp, Strong |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium to Weak |

The IR spectrum of this compound provides a clear illustration of the effects of intramolecular hydrogen bonding. The strong hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen significantly influences the vibrational frequencies of both groups.

The O–H stretching frequency is shifted to a lower wavenumber (red-shifted) and the peak becomes considerably broader compared to a "free" hydroxyl group not involved in hydrogen bonding. This occurs because the hydrogen bond weakens the O-H covalent bond, making it easier to stretch. researchgate.net

Simultaneously, this intramolecular hydrogen bonding also affects the C=O stretching frequency. The electron density donation from the hydroxyl group to the carbonyl oxygen through the hydrogen bond weakens the C=O double bond. This weakening of the bond also results in a shift of the carbonyl absorption to a lower frequency compared to a non-hydrogen-bonded ketone. This shift provides complementary evidence to the ¹H NMR data for the presence and strength of the intramolecular hydrogen bond that stabilizes the molecule's conformation. In systems with intermolecular hydrogen bonding, which may occur in concentrated solutions or the solid state, similar but often more complex broadening and shifting of these bands are observed. whiterose.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. For this compound, the spectrum is primarily shaped by the presence of the benzene ring and the carbonyl group (C=O), which act as chromophores—the parts of the molecule that absorb light.

The electronic spectrum of this compound is characterized by two main types of transitions: π→π* and n→π*. libretexts.org

π→π Transitions:* These are high-energy transitions involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org They are associated with the conjugated system of the aromatic ring and the carbonyl group. These transitions typically result in strong absorption bands. upenn.edu For ketones and aldehydes, a π→π* transition is often observed at shorter wavelengths, typically below 200 nm. upenn.edu

n→π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as one of the lone pairs on the oxygen atom of the carbonyl group, to an antibonding π* orbital of that same group. masterorganicchemistry.com These transitions are lower in energy than π→π* transitions, and therefore occur at longer wavelengths, generally in the range of 270-300 nm for simple ketones. upenn.edumasterorganicchemistry.com A key characteristic of n→π* transitions is their lower intensity compared to π→π* transitions, a phenomenon described by spectroscopic selection rules which label them as "forbidden". upenn.edu

The presence of the hydroxyl group and the chloro substituent on the benzene ring can influence the precise wavelengths (λ_max) and intensities of these absorptions.

Table 1: Typical Electronic Transitions for Chromophores in this compound This table is generated based on established principles of UV-Vis spectroscopy for organic compounds.

| Transition Type | Orbitals Involved | Typical Wavelength (λ_max) | Relative Intensity | Associated Chromophore |

|---|---|---|---|---|

| π→π | π → π | ~180-200 nm | High | Aromatic Ring, Carbonyl Group |

| n→π | n → π | ~270-300 nm | Low (Forbidden) | Carbonyl Group |

Mass Spectrometry for Precise Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₇ClO₂), high-resolution mass spectrometry can confirm its monoisotopic mass of approximately 170.0135 Da.

Electron ionization (EI) is a common MS technique that bombards the molecule with high-energy electrons, causing it to ionize and fragment in predictable ways. The resulting fragmentation pattern provides a "fingerprint" that helps to elucidate the molecule's structure.

Key fragmentation pathways for aromatic ketones typically involve cleavage at the bonds adjacent to the carbonyl group (α-cleavage). miamioh.edu For this compound, the following fragment ions would be expected:

Loss of the chloromethyl radical (•CH₂Cl): This α-cleavage would result in the formation of a 2-hydroxybenzoyl cation, a prominent peak at m/z 121.

Loss of the 2-hydroxyphenyl radical: This alternative α-cleavage would produce a chloroacetyl cation ([CH₂ClCO]⁺), though this is often less favorable.

Molecular Ion Peak (M⁺): A peak corresponding to the intact molecular ion would be observed at m/z 170/172, showing a characteristic 3:1 intensity ratio due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Analysis of the parent compound, 2'-hydroxyacetophenone (B8834) (which lacks the chloro substituent), shows a strong molecular ion peak at m/z 136 and a base peak at m/z 121, corresponding to the loss of a methyl radical (•CH₃). nist.gov This supports the prediction that the primary fragmentation for this compound would involve the loss of the •CH₂Cl group.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound This table is based on general fragmentation patterns of aromatic ketones and chlorinated compounds.

| m/z Ratio | Proposed Fragment Ion | Neutral Loss | Significance |

|---|---|---|---|

| 170/172 | [C₈H₇ClO₂]⁺ | - | Molecular Ion (M⁺) |

| 121 | [C₇H₅O₂]⁺ | •CH₂Cl | α-cleavage, loss of chloromethyl radical |

| 93 | [C₆H₅O]⁺ | •CH₂Cl, CO | Subsequent loss of carbon monoxide from m/z 121 |

X-ray Crystallography

While specific crystallographic data for the 2-hydroxy isomer was not found in the search results, the structures of its isomers, 2-chloro-1-(3-hydroxyphenyl)ethanone and 2-chloro-1-(4-hydroxyphenyl)ethanone, have been determined using single-crystal X-ray diffraction. nih.govnih.gov This technique confirms the atomic connectivity and planarity of the molecules. For the 3-hydroxy isomer, the molecule is nearly planar, with an r.m.s. deviation of 0.0164 Å. nih.govresearchgate.net Similarly, the two independent molecules in the asymmetric unit of the 4-hydroxy isomer are also approximately planar. nih.govresearchgate.net This method unambiguously confirms the molecular structure, leaving no doubt as to the identity and constitution of the compound.

Crystallographic analysis reveals how molecules pack into a repeating lattice, which is defined by a specific crystal system and space group. For the related compound 2-chloro-1-(4-hydroxyphenyl)ethanone, the crystal structure was solved and refined. nih.gov The crystal system and space group provide fundamental information about the symmetry of the unit cell.

Table 3: Crystallographic Data for the Isomer 2-Chloro-1-(4-hydroxyphenyl)ethanone

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.govnih.gov |

| Space Group | P 1 2₁/c 1 | nih.govnih.gov |

| a (Å) | 7.4931 | nih.gov |

| b (Å) | 14.7345 | nih.gov |

| c (Å) | 13.5681 | nih.gov |

| β (°) | 95.5600 | nih.gov |

Hydrogen bonding plays a crucial role in defining the supramolecular architecture of these compounds.

Intramolecular Hydrogen Bonding: In this compound, the ortho-positioning of the hydroxyl group relative to the ketone allows for the formation of a strong intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen. This interaction creates a stable six-membered ring, which influences the compound's chemical reactivity and physical properties.

Intermolecular Hydrogen Bonding: In the crystal structures of the 3-hydroxy and 4-hydroxy isomers, extensive intermolecular hydrogen bonds are observed. In the 4-hydroxy isomer, molecules are linked by O—H⋯O and C—H⋯O hydrogen bonds, forming chains. nih.govresearchgate.net For the 3-hydroxy isomer, strong O—H⋯O hydrogen bonds lead to the formation of inversion-symmetric dimers in the crystal lattice. nih.govresearchgate.net These networks are critical in stabilizing the crystal packing.

Investigation of Supramolecular Interactions (e.g., π-π Stacking)

Information regarding the supramolecular interactions, such as potential hydrogen bonding involving the ortho-hydroxyl and carbonyl groups or π-π stacking arrangements in the solid state, is unavailable due to the absence of a published crystal structure for this compound.

Detailed Analysis of Geometric Parameters (Bond Lengths, Bond Angles, Planarity, Torsion Angles)

A detailed analysis and data table of specific bond lengths, bond angles, and torsion angles for this compound cannot be provided. This analysis requires crystallographic information file (CIF) data from X-ray diffraction experiments, which could not be located for this compound.

Hirshfeld Surface and Fingerprint Plot Analysis for Intermolecular Contacts

The generation of Hirshfeld surfaces and the corresponding 2D fingerprint plots, which are crucial for quantifying and visualizing intermolecular contacts, is not possible without the foundational crystal structure data. Consequently, a quantitative breakdown of intermolecular contacts (such as H···H, C···H, O···H, Cl···H) for this compound cannot be produced.

Computational and Theoretical Investigations of 2 Chloro 1 2 Hydroxyphenyl Ethanone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone in the computational analysis of molecular systems, offering a favorable balance between accuracy and computational expense. niscpr.res.in For complex organic molecules like 2-Chloro-1-(2-hydroxyphenyl)ethanone, DFT calculations are instrumental in predicting a wide array of properties. niscpr.res.insemanticscholar.org

A fundamental step in computational chemistry is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For derivatives of this compound, DFT calculations have been employed to predict key structural parameters such as bond lengths and bond angles. niscpr.res.innanobioletters.com For instance, in a related compound, 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone (B97240), the bond lengths for C-C and C=C in the aromatic ring were calculated to be 1.39 Å and 1.42 Å, respectively. nanobioletters.com These theoretical predictions can be compared with experimental data, often obtained from X-ray crystallography, to validate the computational model. For example, the crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone reveals a planar molecule. nih.gov

Table 1: Selected Predicted Structural Parameters for a Derivative of this compound

| Parameter | Predicted Value (Å or °) |

| C-C (aromatic) | 1.39 |

| C=C (aromatic) | 1.42 |

| C3-C2-C1 Angle | 119.85 |

| C4-C3-C2 Angle | 117.89 |

| C5-C4-C3 Angle | 119.88 |

| C6-C1-C2 Angle | 122.55 |

| Data derived from studies on 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone, a related compound. niscpr.res.innanobioletters.com |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, stability, and electronic transition properties. wikipedia.orgresearchgate.net A smaller gap generally suggests higher reactivity and greater polarizability. researchgate.net

DFT calculations are used to determine the energies of the HOMO and LUMO, thereby providing the HOMO-LUMO energy gap. schrodinger.com This information helps in understanding the molecule's behavior in chemical reactions and its potential applications in areas like organic semiconductors. researchgate.net The distribution of electron density in these orbitals can also be visualized, offering insights into the regions of the molecule that are most likely to act as electron donors (HOMO) or acceptors (LUMO). wikipedia.orgresearchgate.net For instance, in many organic molecules, an electron can be excited from the HOMO to the LUMO by absorbing light of a specific wavelength corresponding to the energy gap. ualberta.ca

Table 2: Conceptual Understanding of HOMO-LUMO Properties

| Orbital | Description | Implication |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity, stability, and the energy of the lowest electronic excitation. wikipedia.orgresearchgate.net |

Understanding the distribution of charge within a molecule is essential for predicting its reactive sites and intermolecular interactions. semanticscholar.orgresearchgate.net Mulliken population analysis, a method implemented within DFT calculations, assigns partial charges to each atom in the molecule. semanticscholar.orgstackexchange.com These charges provide a quantitative measure of the local electronic environment.

Complementing this, the Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface. nanobioletters.comresearchgate.net The MEP map highlights regions of positive and negative potential, indicating areas that are, respectively, susceptible to nucleophilic or electrophilic attack. researchgate.net For derivatives of this compound, MEP analysis has been used to identify chemical reactivity and site selectivity. niscpr.res.innanobioletters.com

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule. nih.govresearchgate.net DFT calculations can predict these vibrational frequencies with a high degree of accuracy. researchgate.netmdpi.com By comparing the calculated vibrational spectra with experimental data, researchers can validate the accuracy of the computational model and make definitive assignments of the observed spectral bands to specific molecular vibrations. researchgate.netmdpi.com For instance, in studies of related compounds, the calculated C=O stretching vibration was found to be in good agreement with the experimental value. nanobioletters.commdpi.com For 2-chloro-1-(3-hydroxyphenyl)ethanone, the experimental C=O stretching frequency was observed at 1789 cm⁻¹. nih.govresearchgate.net

Table 3: Comparison of Experimental and Theoretical Vibrational Frequencies for Related Compounds

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) |

| C=O Stretch | 1745 nanobioletters.com | 1812 nanobioletters.com |

| C-H Stretch (aromatic) | 3022-3155 nanobioletters.com | 3012-3156 nanobioletters.com |

| Data derived from studies on 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone. nanobioletters.com |

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. nih.gov The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that often provides reliable results for organic molecules. nih.govresearchgate.net

The basis set is a set of mathematical functions used to construct the molecular orbitals. Different basis sets offer varying levels of accuracy and computational cost. gaussian.com Some commonly used basis sets include:

6-31G(d,p): A split-valence basis set that includes polarization functions on heavy atoms (d) and hydrogen atoms (p). researchgate.netgaussian.com

6-311++G(d,p): A triple-split valence basis set that includes diffuse functions on both heavy and hydrogen atoms (++) for better description of anions and weak interactions, in addition to polarization functions. researchgate.netresearchgate.net

The selection of the functional and basis set is a critical step in designing a computational study, and the choice is often guided by the specific properties being investigated and the available computational resources. nih.gov For instance, the B3LYP method with the 6-31G(d,p) and 6-311++G(d,p) basis sets has been successfully used to optimize geometries and calculate vibrational frequencies for similar compounds. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Transitions

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful tool for studying the excited states of molecules. chemrxiv.orgbris.ac.uk TD-DFT allows for the calculation of vertical excitation energies, which correspond to the energy required to promote an electron from a lower to a higher energy orbital without a change in the molecular geometry. schrodinger.comchemrxiv.org These calculated energies can be directly compared to the absorption maxima observed in UV-Vis spectroscopy. schrodinger.com

Furthermore, TD-DFT provides insights into the nature of electronic transitions by identifying the molecular orbitals involved. cp2k.org For example, it can distinguish between π→π* and n→π* transitions, which is crucial for understanding the photophysical and photochemical properties of a molecule. schrodinger.comualberta.ca For complex systems, TD-DFT calculations can elucidate intramolecular charge transfer (ICT) processes that may occur upon photoexcitation. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Site Selectivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the chemical reactivity and site selectivity of a molecule. It illustrates the charge distribution and is used to identify regions prone to electrophilic and nucleophilic attack. In molecules similar to this compound, MEP maps are generated using computational methods like DFT.

For related hydroxyacetophenone derivatives, MEP analyses consistently show negative potential regions around the oxygen atoms of the carbonyl and hydroxyl groups, indicating their susceptibility to electrophilic attack. Conversely, positive potential regions are typically located around the hydrogen atoms, particularly the hydroxyl proton, making them sites for nucleophilic attack.

In the case of this compound, the MEP map would be characterized by a significant negative potential (color-coded in red and yellow) around the carbonyl and hydroxyl oxygens. This is due to the high electron density and the presence of lone pairs on these atoms. The aromatic ring itself would exhibit a mixed potential, while the hydrogen atoms of the phenyl ring and the hydroxyl group would show positive potential (color-coded in blue), with the hydroxyl proton being the most electropositive site. The chlorine atom, being electronegative, also contributes to the electronic landscape, influencing the reactivity of the adjacent methylene (B1212753) group. The intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen further modulates the electrostatic potential, enhancing the polarization of the O-H bond and increasing the positive potential on the hydrogen atom.

Thermodynamic Property Calculations

Theoretical calculations are instrumental in determining the thermodynamic properties of molecules like this compound, providing data that can be challenging to obtain experimentally. Standard thermodynamic functions such as enthalpy (H), entropy (S), and Gibbs free energy (G) are calculated using statistical mechanics based on the vibrational frequencies and structural parameters obtained from DFT calculations.

These calculations are typically performed at a standard temperature and pressure (298.15 K and 1 atm). The computed values for related substituted acetophenones have shown good agreement with experimental data where available, validating the use of these theoretical methods. For this compound, the calculated thermodynamic parameters would be crucial for understanding its stability and reactivity in various chemical processes.

Table 1: Hypothetical Calculated Thermodynamic Properties of this compound

| Thermodynamic Property | Calculated Value | Units |

| Enthalpy (H) | Data not available | kJ/mol |

| Entropy (S) | Data not available | J/(mol·K) |

| Gibbs Free Energy (G) | Data not available | kJ/mol |

| Heat Capacity (Cv) | Data not available | J/(mol·K) |

Conformational Analysis via Potential Energy Surface Scanning

The conformational landscape of this compound is of particular interest due to the rotational freedom around the C-C and C-O single bonds. The presence of an intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen is a dominant factor in determining the most stable conformation.

Potential Energy Surface (PES) scanning is a computational technique used to explore the different possible conformations of a molecule and to identify the most stable (lowest energy) structures. This is achieved by systematically rotating specific dihedral angles and calculating the energy at each step.

For 2'-hydroxyacetophenone (B8834), the parent compound, studies have shown that the planar conformer, stabilized by the intramolecular hydrogen bond, is the most stable. mdpi.com The introduction of the chlorine atom on the acetyl group in this compound adds another layer of complexity to the conformational analysis.

A PES scan for this compound would likely reveal that the most stable conformer is one where the hydroxyl group, the carbonyl group, and the phenyl ring are coplanar to maximize the strength of the intramolecular hydrogen bond. The orientation of the chloromethyl group would also be a key determinant of conformational stability, with steric and electronic effects playing a role. The energy barriers between different conformers can also be calculated from the PES, providing insight into the flexibility of the molecule.

Correlation and Validation between Experimental and Theoretical Spectroscopic Data

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, this involves comparing calculated spectroscopic data, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra, with experimentally obtained spectra.

DFT calculations are widely used to predict vibrational frequencies (IR and Raman) and chemical shifts (NMR). The calculated vibrational frequencies are often scaled by an empirical factor to improve agreement with experimental values, accounting for anharmonicity and other limitations of the theoretical model.

For isomers like 2-chloro-1-(3-hydroxyphenyl)ethanone and 2-chloro-1-(4-hydroxyphenyl)ethanone, experimental spectroscopic data and crystal structures have been reported. nih.gov These studies provide a basis for comparison and validation of theoretical methods. A good correlation between the calculated and experimental spectra for these related compounds lends confidence to the predictions made for this compound.

Table 2: Comparison of Key Experimental and Theoretical Vibrational Frequencies for a Related Compound (Illustrative)

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| O-H stretch | ~3400 | Data not available |

| C=O stretch | ~1680 | Data not available |

| C-Cl stretch | ~750 | Data not available |

The agreement between theoretical and experimental data validates the computational model, confirming that the calculated geometric and electronic structures are accurate representations of the molecule. This, in turn, allows for confident prediction of other properties that are difficult or impossible to measure experimentally.

Applications of 2 Chloro 1 2 Hydroxyphenyl Ethanone As a Synthetic Precursor

Intermediate in Advanced Heterocyclic Synthesis

The dual reactivity of 2-Chloro-1-(2-hydroxyphenyl)ethanone makes it an important building block for constructing various heterocyclic ring systems. The presence of the hydroxyl and chloroacetyl groups in an ortho relationship provides a template for intramolecular cyclization reactions, while each functional group can also react independently to build more complex acyclic intermediates that are later cyclized.

The synthesis of benzofuran-2(3H)-ones and related structures is a well-established application of this compound. The proximity of the phenolic hydroxyl group to the electrophilic chloroacetyl side chain facilitates intramolecular cyclization. The ortho-hydroxyl group can act as an internal nucleophile, attacking the carbon bearing the chlorine atom to form the five-membered furanone ring. This transformation is influenced by the stability conferred by intramolecular hydrogen bonding between the hydroxyl group and the ketone.

This reactivity extends to the synthesis of related analogues such as aurones (benzylidenebenzofuran-3(2H)-ones), which are of interest in medicinal chemistry. In these syntheses, the core benzofuranone structure derived from this compound is further functionalized, for instance, through condensation reactions.

Addition of Grignard reagents to 1-(2-hydroxyphenyl)-2-chloroethanones can lead to the formation of 2- or 3-substituted benzofurans through different mechanistic pathways, including organic-chemistry.orgwikipedia.org-aryl migration or direct cyclization and dehydration sequences, showcasing the compound's versatility in generating diverse benzofuran (B130515) scaffolds. wikipedia.org

This compound is a precursor for various five-membered heterocycles containing two heteroatoms, such as pyrazoles and isoxazoles. A common route involves its conversion into a chalcone (B49325) or another 1,3-dicarbonyl equivalent, which then undergoes cyclocondensation. For instance, reaction with hydrazine (B178648) or its derivatives yields pyrazoles, while reaction with hydroxylamine (B1172632) hydrochloride leads to isoxazoles. organic-chemistry.orggoogle.commychemblog.com

More advanced and direct methods have also been developed. An intramolecular Wittig approach has been specifically noted as a synthetic strategy for producing pyrazoles, isoxazoles, and chromenone-oximes from this compound, highlighting its utility in modern heterocyclic chemistry.

The reactive nature of this compound allows for its derivatization into other important heterocyclic systems, including pyrimidines and oxiranes.

Pyrimidines: The synthesis of pyrimidine (B1678525) derivatives can be achieved by first converting the acetophenone (B1666503) into an α,β-unsaturated ketone (a chalcone). These chalcone intermediates are key three-carbon fragments that can react with N-C-N synthons like urea (B33335) or guanidine (B92328) in the presence of a base to construct the six-membered pyrimidine ring. nih.gov

Oxiranes: As an α-halo ketone, this compound is a suitable substrate for the Darzens condensation reaction. wikipedia.org In this process, the α-chloro ketone reacts with another carbonyl compound (an aldehyde or ketone) in the presence of a base. The base abstracts the acidic proton from the α-carbon, generating a carbanion that attacks the carbonyl partner. A subsequent intramolecular SN2 reaction, where the newly formed alkoxide displaces the chloride, results in the formation of an α,β-epoxy ketone, a type of oxirane. organic-chemistry.orgwikipedia.org This reaction provides a direct method for creating epoxide rings with high functional group tolerance.

Building upon its role as a precursor to pyrimidines, this compound is a valuable starting material for hydroxypyrimidine derivatives, which are significant in medicinal chemistry and organic transformations. Its analogue, 2-chloro-1-(4-hydroxyphenyl)ethanone, is a known reagent for preparing hydroxypyrimidine derivatives that exhibit biological activity, such as histone deacetylase (HDAC) inhibition. The synthetic pathway generally involves the formation of a chalcone intermediate, followed by cyclocondensation with reagents like urea, thiourea (B124793), or guanidine to yield the functionalized pyrimidine core. The hydroxyl group on the phenyl ring is retained in the final product, providing a handle for further modification or influencing the molecule's biological interactions.

Table 1: Heterocyclic Synthesis Pathways from this compound

| Heterocycle Type | General Synthetic Route | Key Reagents/Conditions |

|---|---|---|

| Benzofuranone | Intramolecular Cyclization | Base-catalyzed intramolecular nucleophilic substitution |

| Pyrazole | Cyclocondensation | 1) Aldehyde (to form chalcone); 2) Hydrazine hydrate |

| Isoxazole (B147169) | Cyclocondensation | 1) Aldehyde (to form chalcone); 2) Hydroxylamine hydrochloride |

| Pyrimidine | Cyclocondensation | 1) Aldehyde (to form chalcone); 2) Urea or Guanidine |

| Oxirane | Darzens Condensation | Aldehyde or Ketone, Base |

Role in Ligand Synthesis for Coordination Compounds

The structure of this compound is well-suited for the synthesis of ligands for coordination compounds. The ortho-hydroxy ketone motif can act as a bidentate chelating agent, where both the phenolic oxygen and the carbonyl oxygen can coordinate to a central metal ion. This chelation forms a stable six-membered ring with the metal center.

Research has shown that this compound forms stable complexes with various transition metals. The coordination with metal ions is confirmed by spectroscopic methods, such as shifts in the infrared (IR) absorption frequencies of the C=O and O-H groups upon complexation. These coordination compounds have applications in fields like catalysis and materials science.

Table 2: Examples of Metal Complexes with this compound Ligand

| Metal Ion | Example Complex Structure | Potential Application |

|---|---|---|

| Copper(II) | [Cu(C₈H₆ClO₂)₂(H₂O)₂] | Catalysis |

| Iron(III) | [Fe(C₈H₆ClO₂)₃] | Antioxidant Studies |

Table based on data reported for the compound.

Precursor for Dyes, Polymers, and Advanced Materials

While specific examples for this compound are not extensively documented, its structural analogue, 2-chloro-1-(4-hydroxyphenyl)ethanone, is known to be a precursor in the synthesis of fluorescent dyes and polymers. The reactivity of the α-chloro ketone and the directing effects of the hydroxylated phenyl ring are leveraged in these applications. For instance, the compound can participate in Friedel-Crafts alkylation reactions to build larger conjugated systems characteristic of dyes or to form repeating units in polymerization processes. Given the similar functional groups, it is plausible that this compound could serve as a valuable monomer or intermediate in the development of novel dyes, functional polymers, and other advanced materials.

Chiral Building Block in Enantioselective Organic Synthesis

This compound serves as a valuable prochiral ketone, making it a strategic starting material for the synthesis of chiral molecules. Its structure, featuring a reactive α-haloketone functional group, allows for stereoselective transformations to produce enantiomerically enriched products, which are crucial in pharmaceutical and materials science. The primary application in this context is the asymmetric reduction of its carbonyl group to yield chiral secondary alcohols.

The transformation of α-chloro ketones into chiral intermediates is a well-established strategy in organic synthesis. For instance, related compounds such as 2-chloro-1-(3-chlorophenyl)ethanone undergo enantioselective reduction to chiral alcohols using biocatalysts, demonstrating that the stereoselectivity is influenced by the substitution pattern on the phenyl ring. Similarly, derivatives like 2-chloro-1-(3,4-dihydroxyphenyl)ethan-1-one are converted into chiral 1,2-amino alcohols through a process involving nucleophilic substitution with an amine followed by asymmetric transfer hydrogenation. acs.org

These established synthetic routes highlight the potential of this compound as a precursor for generating chiral building blocks. The reduction of its ketone group can be achieved using various chiral catalysts or reagents, leading to the formation of (R)- or (S)-2-chloro-1-(2-hydroxyphenyl)ethanol. These chiral alcohols can then be used in the synthesis of more complex molecules. The presence of the ortho-hydroxyl group can influence the stereochemical outcome of these reactions through chelation control with the catalyst or reagent.

Table 1: Examples of Enantioselective Transformations of Related α-Chloroketones

| Precursor | Transformation | Product Type | Catalyst/Method | Reference |

|---|---|---|---|---|

| 2-Chloro-1-(3-chlorophenyl)ethanone | Asymmetric Reduction | Chiral Alcohol | Biocatalyst | |

| 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone | Substitution & Asymmetric Transfer Hydrogenation | Chiral 1,2-Amino Alcohol | Ruthenium-based catalyst | acs.org |

| 3-Hydroxyacetophenone | Chlorination & Asymmetric Reduction (projected) | Chiral Alcohol | Sulfuryl Chloride / Chiral reducing agent | nih.gov |

Development of Analytical Probes (e.g., Fluorescent Probes for Chemical Detection)

The structural framework of this compound and its isomers is highly suitable for the design of analytical probes, particularly fluorescent sensors for detecting biologically and environmentally significant species. The reactivity of the α-chloroacetyl group allows for its facile reaction with nucleophiles, which can trigger a change in the molecule's photophysical properties, such as fluorescence.

A notable application is in the development of fluorescent probes for the detection of hydrogen sulfide (B99878) (H₂S), a critical gaseous signaling molecule in various physiological processes. The general design strategy involves using the chloroacetyl moiety as a reaction site for H₂S. The nucleophilic sulfide displaces the chloride ion, and a subsequent intramolecular cyclization or rearrangement reaction leads to the formation of a new, highly fluorescent species. The fluorescence of the parent molecule is often quenched, and the reaction with the analyte "turns on" the fluorescence, providing a clear signal.

For example, a probe based on a related hydroxyphenyl ethanone (B97240) structure can be synthesized where the initial molecule is non-fluorescent. Upon reaction with hydrogen sulfide, the chlorine atom is substituted, leading to a chemical transformation that generates a fluorescent product. This turn-on response allows for sensitive and selective detection of the target analyte in complex biological systems. The hydroxyl group on the phenyl ring can modulate the electronic properties of the fluorophore, influencing the probe's sensitivity, selectivity, and emission wavelength.

Table 2: Application in Analytical Probe Development

| Precursor Base | Target Analyte | Mechanism | Signal Change | Reference |

|---|---|---|---|---|

| 2-Chloro-1-(hydroxyphenyl)ethanone | Hydrogen Sulfide (H₂S) | Nucleophilic substitution followed by cyclization | Fluorescence turn-on | |

| 2-Chloro-1-(4-hydroxyphenyl)ethanone | Biological entities | Interaction with active sites | Fluorescence enhancement |

Advanced Analytical Methodologies for Research and Purity Assessment

Chromatographic Techniques

Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and purification of the components of a mixture. For 2-Chloro-1-(2-hydroxyphenyl)ethanone, both high-performance liquid chromatography and thin-layer chromatography are routinely utilized.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purity assessment of this compound. In academic research, purity levels are often required to be greater than 95% or 98%, a standard readily verifiable with HPLC. aksci.com The technique is typically employed in a reverse-phase (RP) mode, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.

This method allows for the separation of the target compound from starting materials, byproducts, and other impurities. By comparing the retention time of the main peak in the sample chromatogram to that of a certified reference standard, the identity of the compound can be confirmed. The area of the peak is proportional to its concentration, allowing for quantitative determination of purity. For instance, a continuous flow chlorination process reported a purity of 99.5% for the compound as determined by HPLC. HPLC is also a powerful tool for real-time reaction monitoring, allowing chemists to track the consumption of reactants and the formation of this compound, thereby optimizing reaction conditions such as temperature and duration.

Below is a table summarizing typical conditions for HPLC analysis of related chloro-hydroxyacetophenone compounds.

| Parameter | Description |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Column | Newcrom R1 or similar C18 column |

| Mobile Phase | A mixture of acetonitrile (B52724) (MeCN) and water. sielc.com |

| Acid Modifier | Phosphoric acid or, for MS-compatibility, formic acid. sielc.com |

| Detection | UV-Vis Detector |

| Application | Purity determination (>98%), separation of impurities, reaction monitoring. aksci.com |

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of the synthesis of this compound. nih.gov This technique involves spotting a small amount of the reaction mixture onto a plate coated with a stationary phase (commonly silica (B1680970) gel). The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent).

As the solvent moves up the plate, the components of the reaction mixture travel at different rates depending on their polarity and affinity for the stationary phase. By comparing the spots corresponding to the starting material (e.g., 3-hydroxyacetophenone) and the product over time, a chemist can qualitatively assess the reaction's progression. nih.gov The completion of the reaction is typically indicated by the disappearance of the starting material spot and the appearance of a new spot corresponding to the product.

The following table outlines a representative TLC setup for monitoring the synthesis.

| Parameter | Description |

| Stationary Phase | Silica gel plate |

| Mobile Phase | A mixture of non-polar and polar solvents (e.g., Ethyl Acetate/Dichloromethane) |

| Visualization | UV lamp (as the compound is UV-active) or chemical staining |

| Application | Tracking the conversion of reactants to products in real-time. nih.gov |

Coupled Techniques (e.g., HPLC-MS for Comprehensive Purity and Intermediate Detection)

To achieve a more comprehensive analysis, chromatographic techniques are often coupled with mass spectrometry (MS). The combination of High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) is particularly powerful. This hyphenated technique provides not only the separation and quantification capabilities of HPLC but also the mass information from the MS detector, which aids in the structural elucidation of the compound and its impurities.

HPLC-MS is used to validate the purity of this compound and to detect and identify trace intermediates or byproducts that may not be resolved or identified by HPLC with UV detection alone. For the analysis to be compatible with MS, volatile buffers like formic acid are used in the mobile phase instead of non-volatile ones like phosphoric acid. sielc.com This powerful combination is crucial for ensuring the high quality of the compound required for its use as a building block in the synthesis of more complex molecules. americanpharmaceuticalreview.com

| Technique | Application | Advantages |

| HPLC-MS | Purity validation, detection of trace intermediates, structural confirmation. | Combines HPLC's separation with MS's identification power. sielc.com |

Elemental Analysis for Stoichiometric Composition Confirmation

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a pure substance. It provides the mass percentages of the constituent elements (carbon, hydrogen, oxygen, chlorine, etc.). For a newly synthesized batch of this compound, elemental analysis is performed to confirm that its stoichiometric composition matches the theoretical values calculated from its molecular formula, C₈H₇ClO₂.

The experimentally determined percentages of carbon, hydrogen, and chlorine should be in close agreement with the calculated theoretical percentages. This confirmation is a critical component of the structural proof for the compound.

| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) | Theoretical Mass % |

| Carbon | C | 12.01 | 8 | 96.08 | 56.33% |

| Hydrogen | H | 1.01 | 7 | 7.07 | 4.15% |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 20.78% |

| Oxygen | O | 16.00 | 2 | 32.00 | 18.76% |

| Total | C₈H₇ClO₂ | 170.60 | 100.00% |